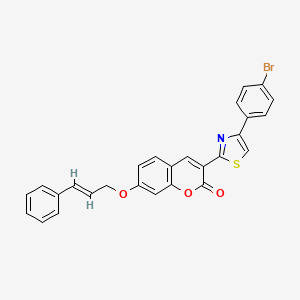![molecular formula C14H14N4O3S B11981944 N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11981944.png)
N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide is a complex organic compound with the molecular formula C14H14N4O3S This compound is known for its unique structural features, which include a nitro group attached to a thienyl ring and a toluidino group linked to an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide typically involves the condensation reaction between 5-nitro-2-thiophenecarboxaldehyde and 2-(3-toluidino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated thienyl derivatives.
科学的研究の応用
N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its cytotoxic and antitumor activities.
作用機序
The mechanism of action of N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular targets, leading to cytotoxic effects. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activity .
類似化合物との比較
N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-pyridinecarbohydrazide
- 2-(4-chlorophenoxy)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity .
特性
分子式 |
C14H14N4O3S |
|---|---|
分子量 |
318.35 g/mol |
IUPAC名 |
2-(3-methylanilino)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H14N4O3S/c1-10-3-2-4-11(7-10)15-9-13(19)17-16-8-12-5-6-14(22-12)18(20)21/h2-8,15H,9H2,1H3,(H,17,19)/b16-8+ |
InChIキー |
QPHAFOKYMPGROI-LZYBPNLTSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B11981871.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11981875.png)


![(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981896.png)

![4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one](/img/structure/B11981898.png)


![(2Z)-4,4,4-trifluoro-1-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}butane-1,3-dione](/img/structure/B11981905.png)
![2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11981924.png)

![ethyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11981936.png)

